molecular formula C14H15ClN2O4S B2681005 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2034423-65-7

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2681005
CAS No.: 2034423-65-7
M. Wt: 342.79
InChI Key: VFHMBLSKARKBBB-UHFFFAOYSA-N
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Description

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidine-2,5-dione core with an azetidin-3-yl group and a 3-chloro-4-methylphenylsulfonyl substituent. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach includes the formation of the azetidin-3-yl intermediate, followed by sulfonylation with 3-chloro-4-methylbenzenesulfonyl chloride. The final step involves the cyclization to form the pyrrolidine-2,5-dione ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-d]pyrimidine
  • 3-Chloro-1-aryl pyrrolidine-2,5-diones

Uniqueness

1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

1-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S/c1-9-2-3-11(6-12(9)15)22(20,21)16-7-10(8-16)17-13(18)4-5-14(17)19/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHMBLSKARKBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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